4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine
CAS No.: 2640867-53-2
Cat. No.: VC11841345
Molecular Formula: C17H17ClF3N3O
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640867-53-2 |
|---|---|
| Molecular Formula | C17H17ClF3N3O |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | 3-chloro-4-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyridine |
| Standard InChI | InChI=1S/C17H17ClF3N3O/c18-14-10-22-5-2-15(14)25-11-12-3-7-24(8-4-12)13-1-6-23-16(9-13)17(19,20)21/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
| Standard InChI Key | RUHCMYLCTRAHJF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC(=NC=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC(=NC=C3)C(F)(F)F |
Introduction
Synthesis and Chemical Reactivity
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine intermediate, introduction of the chloropyridine moiety, and final coupling reactions. The chemical reactivity of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine can be attributed to its functional groups, which may undergo various reactions such as nucleophilic substitutions or coupling reactions.
Biological Activity and Potential Applications
While specific biological activity data for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine are not available, compounds with similar structures often exhibit significant biological activities, including interactions with enzymes or receptors. Potential applications could span medicinal chemistry, drug development, and biological research, depending on the compound's ability to interact with biological targets.
Comparison with Similar Compounds
Compounds with similar structural features, such as 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine and 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine, may offer insights into the uniqueness and potential applications of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine.
| Compound Name | Molecular Weight (g/mol) | Structural Features |
|---|---|---|
| 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine | 344.8 | Cyclopropyl substituent on pyrimidine core. |
| 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine | 386.8 | Trifluoromethyl substituent on pyrimidine core. |
| 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine | Not specified | Trifluoromethyl substituent on pyridine core. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume